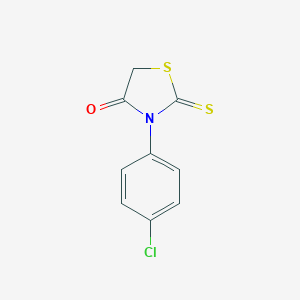
C.I. Pigment Red 176
Vue d'ensemble
Description
C.I. Pigment Red 176 is a synthetic organic pigment that is widely used in various industries such as textiles, paints, plastics, and printing inks. This pigment has excellent thermal stability, lightfastness, and weather resistance, making it a popular choice for applications that require high durability and color fastness.
Applications De Recherche Scientifique
Optical Properties of Pigments : Heuer et al. (2011) studied the optical characterization of various red pigments, including C.I. Pigment Red 176. This research aimed to provide important parameters for applications by measuring absorption, reflection, and scattering in pigments suspended in an apolar solvent. Such studies are crucial for the use of these pigments in various industries like paints and textiles (Heuer, Niskanen, Klein, & Peiponen, 2011).
Toxicology and Carcinogenesis : A comprehensive study conducted in 1992 explored the toxicological and carcinogenic effects of C.I. Pigment Red 23, a related compound. This involved feeding rats and mice diets containing the pigment and observing effects over various periods. While this study does not directly pertain to this compound, it reflects the importance of understanding the health impacts of such pigments, especially those used in consumer goods (National Toxicology Program, 1992).
Genotoxic Hazards of Azo Pigments : Møller & Wallin (2000) surveyed genotoxic and cancer data on azo pigments related to 1-phenylazo-2-hydroxynaphthalene, which is structurally related to this compound. This research is significant for understanding the potential health risks associated with these pigments (Møller & Wallin, 2000).
Preparation and Properties of Modified Pigments : Research on modifying C.I. Pigment Red 170, a pigment closely related to this compound, with silica fume, was conducted by Zhang et al. (2016). The study aimed to enhance the pigment’s properties, such as color strength, thermal stability, and UV resistance, which are critical for industrial applications (Zhang, Zhenzhen, Fei, Gu, & Yu, 2016).
Applications in Color Filter Fabrication : Kim et al. (2020) explored the development of red dyes based on diketo-pyrrolo-pyrrole chromophore for use in color filters. They compared the thermal stability and solubility of these dyes with C.I. Pigment Red 254, another similar compound. This research is significant for the electronics and display industry (Kim, Lee, An, Lee, & Choi, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJDHWBDGLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065277 | |
| Record name | C.I. Pigment Red 176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12225-06-8 | |
| Record name | Pigment Red 176 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Red 176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of controlling the particle size of C.I. Pigment Red 176?
A1: The optical properties of this compound are heavily influenced by its particle size. [] When used in its transparent form, meaning a radius of gyration smaller than 250 nm, the pigment exhibits desirable light absorption, reflection, and scattering characteristics. [] These properties are critical in applications like paints, inks, and coatings where color accuracy and intensity are essential.
Q2: Can the surface of this compound be modified, and if so, why is this beneficial?
A2: Yes, this compound can undergo surface modification. One method involves treating the pigment with alkyl nitrile and a strong acid like sulfuric acid or chlorosulfuric acid. [] This treatment enhances the pigment's dispersibility in non-aqueous media, a crucial factor in formulating stable and homogeneous pigment dispersions for various applications. []
Q3: How is the optical performance of this compound characterized in research settings?
A3: Researchers utilize a spectrophotometer to measure the absorption, reflection, and scattering of light by suspensions of this compound in an apolar solvent. [] From this data, they calculate the effective complex refractive index, a key parameter describing how light interacts with the pigment particles. [] This information is vital for predicting and optimizing the coloristic properties of the pigment in different applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)


![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)


